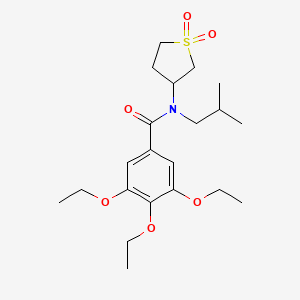

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide is a synthetic benzamide derivative characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and a triethoxy-substituted benzamide core.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO6S/c1-6-26-18-11-16(12-19(27-7-2)20(18)28-8-3)21(23)22(13-15(4)5)17-9-10-29(24,25)14-17/h11-12,15,17H,6-10,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEKNIKICVVKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiophene ring, which is then oxidized to introduce the sulfone group. The benzene ring is functionalized with ethoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond by reacting the functionalized benzene derivative with isobutylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be further oxidized to introduce additional oxygen functionalities.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide involves its interaction with specific molecular targets. The sulfone group and ethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Key substituents distinguish this compound from similar benzamides:

The sulfone group in the target compound may enhance polarity and metabolic stability compared to the hydroxyl and methyl groups in ’s analog. The triethoxy substitution likely increases steric hindrance and lipophilicity relative to simpler methyl or hydroxyl derivatives.

Data Table: Hypothetical Physicochemical Properties

Q & A

Q. What are the recommended synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including amidation and oxidation. Key steps may include:

- Coupling of the benzamide core with the tetrahydrothiophene-dioxide moiety using coupling agents like EDCI or HOBt.

- Introduction of ethoxy and isobutyl groups via nucleophilic substitution or alkylation reactions . To optimize purity, employ techniques such as column chromatography (silica gel) or recrystallization with solvents like ethanol/water mixtures. Reaction conditions (e.g., temperature control at 60–80°C for amidation, inert atmosphere) are critical to minimize side products .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., ethoxy groups at C3,4,5) and the tetrahydrothiophene-dioxide moiety. Look for characteristic sulfone peaks at ~3.1–3.5 ppm (¹H) and 40–50 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~450–470 g/mol) and isotopic patterns for sulfur and chlorine .

- FT-IR : Confirm sulfone (SO₂) stretching vibrations at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro screening against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using:

- Fluorescence-based assays (e.g., FRET for protease inhibition).

- Radioligand binding studies to assess receptor affinity . Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ determination). Solubility in DMSO/PBS should be validated to avoid false negatives .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

Discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or impurities. To address this:

- Perform thermogravimetric analysis (TGA) to assess hygroscopicity.

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media.

- Compare solubility in buffered solutions (pH 7.4) versus organic solvents .

Q. What strategies are effective for improving the compound’s metabolic stability in pharmacokinetic studies?

- Structural Modifications : Replace labile ethoxy groups with methoxy or fluorine substituents to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Employ single-crystal X-ray diffraction (SHELX programs) to determine absolute configuration, especially for the tetrahydrothiophene-dioxide ring .

- Compare experimental data with computational predictions (e.g., DFT-optimized geometries in Gaussian) to validate stereochemistry .

Q. What experimental approaches can elucidate the compound’s mechanism of action when target data is contradictory?

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Molecular Dynamics Simulations : Analyze binding pocket interactions to explain divergent assay results (e.g., allosteric vs. orthosteric binding) .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR or Raman spectroscopy to identify critical intermediates .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Nonlinear Regression Models : Fit data to a four-parameter logistic curve (variable slope) to estimate EC₅₀/IC₅₀.

- Bootstrap Resampling : Calculate confidence intervals for potency metrics to assess reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.